3,6,2'-Trimethoxyflavone
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Overview
Description
3,6,2'-Trimethoxyflavone is a flavonoid compound, a type of natural phenolic compound found in various plants. Flavonoids are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound, in particular, has garnered attention due to its potential health benefits and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,2'-Trimethoxyflavone typically involves the use of starting materials such as 2,4-dimethoxybenzaldehyde and acetophenone. The reaction conditions include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization to form the flavone core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,6,2'-Trimethoxyflavone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and amines.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced flavonoids.
Substitution: Formation of substituted flavonoids with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Studied for its antioxidant and anti-inflammatory properties, which may contribute to the prevention and treatment of various diseases.
Industry: Utilized in the development of natural product-based cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism by which 3,6,2'-Trimethoxyflavone exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its antioxidant and anti-inflammatory effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2',3',6-trimethoxyflavone
6,2',4'-trimethoxyflavone
5,7-dihydroxy-3,6,8-trimethoxyflavone
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Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-9-15-13(10-11)16(19)18(22-3)17(23-15)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |
InChI Key |
NRPVNJIMIFDLSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
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